Dermaseptin-S13
CAS No.:
Cat. No.: VC3669551
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Origin and Discovery of Dermaseptin-S13
Biological Source
Dermaseptin-S13 (DRS-S13) is specifically isolated from Phyllomedusa sauvagei, commonly known as Sauvage's leaf frog. This amphibian species, like many other members of the Phyllomedusa genus, produces skin secretions rich in bioactive peptides as part of its innate defense mechanism against environmental pathogens .
Genetic Background
The peptide is encoded by the drsS13 gene, which produces the precursor protein that undergoes post-translational processing to yield the functional Dermaseptin-S13 peptide. The gene structure follows patterns typical of other dermaseptin family members, characterized by conserved signal peptide regions and more variable mature peptide sequences that contribute to the diversity of antimicrobial functions within this family .
Molecular Structure and Physicochemical Properties
Primary Structure
Dermaseptin-S13 is a 51-amino acid peptide with the following sequence:
DEEKRENEDEENQEDDEQSEMRRGLRSKIKEAAKTAGKMALGFVNDMAGEQ
This sequence distinguishes Dermaseptin-S13 from other members of the dermaseptin family. While most dermaseptins are characterized as polycationic peptides, S13 displays unique properties, including a negative net charge, which contrasts with the typically positive net charge observed in other family members .
Physicochemical Characteristics
The physicochemical properties of Dermaseptin-S13 provide important insights into its potential biological functions and interactions. Table 1 summarizes these key properties:
| Property | Value |
|---|---|
| Molecular Formula | C236H386N74O93S3 |
| Molecular Weight | 5844.28 Da |
| Isoelectric Point (pI) | 4.45 |
| Net Charge | -7 |
| Basic Residues | 9 |
| Acidic Residues | 16 |
| Hydrophobic Residues | 10 |
| Polar Residues | 10 |
| Absent Amino Acids | CHPWY |
| Common Amino Acids | E (glutamic acid) |
| Half-Life (Mammalian) | 1.1 hours |
| Half-Life (Yeast) | 3 minutes |
| Half-Life (E. coli) | >10 hours |
Table 1: Physicochemical properties of Dermaseptin-S13
Structural Features
Unlike many other dermaseptins that demonstrate a high propensity to form α-helical structures in hydrophobic environments, Dermaseptin-S13 appears to have a unique structural motif. The literature suggests it possesses "a new structural motif of alpha-helical antimicrobial peptides with a nonamphipathic hydrophobic core" . This structural distinction may account for its unique biological activities compared to other members of the dermaseptin family.
Comparison with Other Dermaseptin Family Members
Sequence Homology
Dermaseptin-S13 shares certain structural features with other dermaseptins but also demonstrates distinct characteristics. Unlike most dermaseptins that contain a highly-preserved tryptophan residue at the third position from the N-terminus, Dermaseptin-S13 lacks this conserved feature . This absence places it among a select few dermaseptins (including DRS-S10, DRS-C3, and DRS-A4) that deviate from this otherwise conserved pattern.
Charge Characteristics
A particularly notable distinction of Dermaseptin-S13 is its negative net charge (-7), which contrasts sharply with most other dermaseptins that typically exhibit positive net charges . Most antimicrobial peptides, including canonical dermaseptins, rely on positive charges to facilitate interaction with negatively charged microbial membranes. The negative charge of Dermaseptin-S13 suggests it may employ alternative mechanisms for antimicrobial activity or possess specialized functions different from other family members.
Research Limitations and Future Directions
Current Research Gaps
The available literature on Dermaseptin-S13 reveals significant research gaps, particularly regarding its specific antimicrobial spectrum, mechanism of action, and potential therapeutic applications. While considerable information exists about the dermaseptin family broadly, Dermaseptin-S13 requires more targeted investigation to fully characterize its biological activities and therapeutic potential.
Future Research Priorities
Future research on Dermaseptin-S13 should focus on:
-
Determining its specific antimicrobial spectrum and minimum inhibitory concentrations against clinically relevant pathogens
-
Elucidating its precise mechanism of action, particularly given its unusual negative net charge
-
Investigating potential anti-cancer activities, similar to those observed in other dermaseptins
-
Conducting structural studies to better understand its conformation in various environments
-
Exploring possible synergistic effects when combined with conventional antibiotics
-
Evaluating its potential for development as a therapeutic agent, including stability, toxicity, and delivery systems
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume